molecular formula C20H31NOS B3007064 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034495-78-6

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No. B3007064
CAS RN: 2034495-78-6
M. Wt: 333.53
InChI Key: KJWVHJRTJHWFGX-UHFFFAOYSA-N
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Description

The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one" is a chemical that appears to be related to piperidine derivatives, which are often used in pharmaceutical research and development. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many bioactive molecules. The tert-butylthio group suggests the presence of a sulfur atom within the structure, which could potentially influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in the literature. For instance, a method for preparing 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine from L-valine has been developed, which involves the separation of diastereoisomers and reactions with electrophiles . Another study reports an asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists . These methods often involve multiple steps, including diastereoselective reduction and isomerization under basic conditions, and can be scaled up for large-scale production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for stereoisomerism and the presence of various substituents affecting the overall conformation. For example, a related compound with a tert-butyl group and a piperazine ring has been reported to exhibit disorder in its crystal structure and adopts a chair conformation . The orientation of different rings and groups attached to the piperidine core can significantly influence the molecule's properties and interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Electrophilic substitution is a common reaction for carbanions derived from piperidine . Additionally, the presence of a tert-butylthio group could allow for reactions involving the sulfur atom, such as sulfonation or substitution reactions, which are key steps in synthesizing certain pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents like tert-butylthio and o-tolyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure can reveal information about intermolecular interactions, such as hydrogen bonding, which can impact the compound's melting point and solubility . The synthesis route and the purity of the compound also play a crucial role in determining its physical properties, as seen in the optimization of the synthetic method for a key intermediate of Vandetanib .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The chemical serves as a critical intermediate in the synthesis of a wide range of piperidine derivatives, which are of significant interest due to their pharmacological properties. For example, the synthesis of 1-substituted piperidines involves methods that explore the pharmacological potentials of these derivatives, including their use in developing compounds with antidepressant activity (R. Vardanyan, 2018). This showcases the compound's role in the creation of therapeutic agents.

In another study, the compound's structural framework facilitated the exploration of Lewis pair reactivity, demonstrating its utility in C-H bond activation processes (W. Uhl et al., 2016). Such reactivity is crucial for developing catalytic processes in synthetic organic chemistry.

Additionally, the compound's versatility is evident in its application for glycosyl triflate formation, offering a potent method for creating diverse glycosidic linkages (David Crich and Mark E. Smith, 2001). This is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates.

Potential as a Precursor for Novel Compounds

The compound also serves as a precursor in the synthesis of novel organic compounds with potential antibacterial and glycosidase inhibitory activities. For instance, the synthesis and study of new polyhydroxylated indolizidines as potential glycosidase inhibitors highlighted the compound's role in generating biologically active molecules (D. Baumann et al., 2008).

Moreover, the exploration of thiophene derivatives for antibacterial activity further underscores the compound's utility in medicinal chemistry research, demonstrating its potential in developing new therapeutic agents (W. M. Al-Adiwish et al., 2012).

properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NOS/c1-16-9-5-6-10-17(16)12-13-19(22)21-14-8-7-11-18(21)15-23-20(2,3)4/h5-6,9-10,18H,7-8,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVHJRTJHWFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

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